![molecular formula C23H16FNO4S2 B2365644 2-((2-(4-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)thio)-1-phenylethanone CAS No. 850927-05-8](/img/structure/B2365644.png)
2-((2-(4-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)thio)-1-phenylethanone
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Description
2-((2-(4-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)thio)-1-phenylethanone, also known as FPhOx, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. FPhOx is a thioxazole derivative that possesses a unique chemical structure, making it a promising candidate for drug development.
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anti-inflammatory Properties : Researchers have investigated the anti-inflammatory effects of this compound. Its unique structure may inhibit specific enzymes involved in inflammation pathways, making it a potential candidate for novel anti-inflammatory drugs .
- Anticancer Potential : The presence of both sulfur and fluorine atoms in the molecule suggests possible interactions with cancer cells. Scientists have explored its cytotoxic effects against various cancer cell lines, including breast and lung cancer .
Materials Science and Organic Electronics
- Organic Semiconductors : The electron-rich oxazole and phenyl moieties in this compound contribute to its semiconducting properties. Researchers have studied its use in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) due to its promising charge transport characteristics .
- Light-Emitting Materials : The conjugated system within the molecule makes it interesting for organic light-emitting diodes (OLEDs). By modifying its structure, scientists aim to enhance its luminescent properties .
Photophysics and Spectroscopy
- Fluorescence Properties : The fluorophenyl group in the compound gives rise to fluorescence. Researchers have explored its photophysical behavior, including fluorescence quantum yield and lifetime, which are crucial for applications in sensors and imaging agents .
Coordination Chemistry and Metal Complexes
- Ligand Design : The oxazole-thioether moiety can act as a bidentate ligand. Scientists have synthesized metal complexes using this compound as a ligand, exploring its coordination chemistry and potential catalytic applications .
Environmental Chemistry
- Pollutant Detection : The sulfur atom in the thioether group could enable selective binding to heavy metal ions. Researchers have investigated its use as a fluorescent probe for detecting pollutants in water and soil .
Computational Chemistry and Molecular Modeling
- Quantum Chemical Calculations : The complex structure of this compound lends itself to computational studies. Researchers have employed density functional theory (DFT) calculations to understand its electronic properties, stability, and reactivity .
properties
IUPAC Name |
2-[[4-(benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-1-phenylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO4S2/c24-18-13-11-17(12-14-18)21-25-22(31(27,28)19-9-5-2-6-10-19)23(29-21)30-15-20(26)16-7-3-1-4-8-16/h1-14H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFWCBNDMMYKOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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